1-Biphenyl-2-Ylmethanamine
Overview
Description
1-biphenyl-2-ylmethanamine is an organic compound belonging to the class of biphenyls and derivatives. These compounds contain two benzene rings linked together by a carbon-carbon bond. The chemical formula for this compound is C₁₃H₁₃N, and it has a molecular weight of 183.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-biphenyl-2-ylmethanamine can be synthesized through several methods. One common method involves the reaction of biphenyl-2-carboxaldehyde with ammonia or an amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions
1-biphenyl-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-biphenyl-2-ylmethanamine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-biphenyl-2-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2-ylmethanol: Similar structure but with a hydroxyl group instead of an amine group.
Biphenyl-2-carboxylic acid: Contains a carboxyl group instead of an amine group.
Biphenyl-2-ylamine: Similar structure but with an amine group directly attached to the biphenyl ring.
Uniqueness
1-biphenyl-2-ylmethanamine is unique due to its specific amine group attached to the methylene bridge, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
(2-phenylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXKXVFQHWJYOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940902 | |
Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1924-77-2 | |
Record name | 1924-77-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1924-77-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 2-phenylbenzylamine derivatives in the context of morphine-related research?
A: The morphine molecule can be structurally related to 2-phenylbenzylamine (also called α-(2-diphenyl)-β-aminoethane). [] Researchers are interested in synthesizing various derivatives of 2-phenylbenzylamine, such as N-substituted alkyl or dialkyl-aminoalkyl derivatives, to explore their potential as morphine analogs. [] These analogs may exhibit analgesic properties or provide insights into the structure-activity relationships of opioid compounds.
Q2: How does the structural modification of N,N-dibenzoyl-2-phenylbenzylamine impact its nitrogen atom compared to N-methyldibenzamide?
A: Replacing a methyl hydrogen atom in N-methyldibenzamide with a 2-biphenyl substituent results in N,N‐dibenzoyl‐2‐phenylbenzylamine. [] This structural modification primarily affects the nitrogen atom by reducing its pyramidalization. [] This alteration in geometry could influence the molecule's overall conformation and interactions with potential targets.
Q3: What are the potential applications of 2-phenylbenzylamine and its derivatives based on the available research?
A: While the provided abstracts do not explicitly delve into specific applications, the synthesis of 2-phenylbenzylamine derivatives, particularly those structurally related to morphine, suggests a strong interest in their potential pharmacological properties. [] Further research exploring the structure-activity relationships and pharmacological profiles of these compounds is needed to determine their potential therapeutic applications.
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